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Introduction

Molecular hydrogen (H2), once considered biologically inert, has emerged as a therapeutic
medical gas with significant potential.[1] Its small size, low mass, and high diffusibility allow it to
rapidly penetrate biomembranes and access subcellular compartments, including the
mitochondria.[2][3] Mitochondria are central to cellular life, serving not only as the primary sites
of ATP production but also as critical hubs for regulating cellular signaling, reactive oxygen
species (ROS) generation, and apoptosis.[2][4] Mitochondrial dysfunction is a hallmark of
numerous pathologies, including neurodegenerative conditions, metabolic disorders, and
cardiovascular diseases.[2][4]

A growing body of evidence indicates that H2 exerts profound protective effects by modulating
mitochondrial function.[1][2][5] This technical guide provides an in-depth summary of
preliminary studies on the effects of H2 on mitochondrial bioenergetics, redox homeostasis,
and related signaling pathways. It is intended for researchers, scientists, and drug development
professionals seeking a detailed understanding of the underlying mechanisms.

H2 Effects on Mitochondrial Bioenergetics and
Respiration
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Molecular hydrogen has been shown to directly influence the mitochondrial electron transport
chain (ETC) and subsequent ATP synthesis, enhancing the cell's energy-producing capacity.

1.1. Electron Transport Chain (ETC) Function

Studies have demonstrated that H2 administration can stimulate the activity of mitochondrial
respiratory chain complexes. In a study on rat cardiac mitochondria, H2-rich water (HRW)
consumption led to enhanced state 3 respiration linked to both Complex | and Complex II
substrates.[6][7] It is hypothesized that H2 may act within the Q-cycle, facilitating the
conversion of quinone intermediates to the fully reduced ubiquinol, which could enhance
electron flow and ATP production.[6][7] H2 has been reported to increase the activity of
complexes I, I, IV, and V (ATP synthase).[4][8]

1.2. ATP Production

By enhancing ETC function, H2 consequently increases adenosine triphosphate (ATP)
production.[1][5] In models of ischemia-reperfusion injury, H2 treatment has been shown to
restore cellular ATP levels that were depleted due to mitochondrial damage.[3][8] This
restoration of energy currency is critical for cellular repair and survival. For example, in sepsis-
associated encephalopathy, hydrogen-rich saline (HRS) administration improved decreased
ATP content.[9]

Table 1: Quantitative Effects of H2 on Mitochondrial Bioenergetics
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H2 Key
Parameter .. . e
Model System Administration Quantitative Reference
Measured -
Method Finding
Enhanced state
) ) ] ) 3 respiration with
Mitochondrial Rat Cardiac H2-Rich Water
o ) ) Complex | and [61[7]
Respiration Mitochondria (HRW)
Complex
substrates.
Sepsis- Ameliorated the
) Associated Hydrogen-Rich decrease in ATP
ATP Production ) ) ) 9]
Encephalopathy Saline (HRS) content in septic
(Rat Model) rats.
Prevented the
] decrease in
Ischemia-
) ] cellular ATP
ATP Production Reperfusion H2 Gas [3]
levels
(Cultured Cells) ) ]
synthesized in
mitochondria.
] Markedly
Ischemia-
) ) ) enhanced ATP
ATP Production Reperfusion H2-rich gas ) [10]
production
(Caco-2 cells) o
following injury.
Rat Plasma, ] Significantly
Coenzyme Q9 ) H2-Rich Water )
Myocardium, increased CoQ9 [7]
Levels i ) (HRW)
Mitochondria levels.

H2 and Mitochondrial Redox Homeostasis

One of the most well-documented mechanisms of H2 is its role as a selective antioxidant,

which is highly relevant to mitochondrial function as mitochondria are the primary source of
cellular ROS.[2][11]

2.1. Selective Scavenging of Reactive Oxygen Species (ROS)
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H2 is not a potent reducing agent in a general sense but exhibits selectivity, primarily
neutralizing the most cytotoxic ROS—the hydroxyl radical (*OH) and peroxynitrite (ONOO-).[7]
[12] It does not interfere with essential signaling ROS like superoxide (O2¢-) or hydrogen
peroxide (H202) at physiological concentrations.[12] This selective action allows H2 to mitigate
harmful oxidative stress without disrupting normal cellular redox signaling.

2.2. Reduction of Mitochondrial ROS (mtROS)

By targeting cytotoxic radicals, H2 effectively reduces overall mitochondrial oxidative stress.[2]
In a sepsis model, hydrogen-rich saline reverted the increase in ROS release.[9] Studies have
consistently shown that H2 treatment leads to a decrease in markers of oxidative damage and

a reduction in mtROS production under pathological conditions.[4]

Table 2: Quantitative Effects of H2 on Mitochondrial ROS Production

H2 Key
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Method Finding
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ROS Release ] 9]
Encephalopathy Saline (HRS) release of ROS
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H2-Mediated Signaling Pathways Modulating
Mitochondrial Function

Beyond direct antioxidant effects, H2 acts as a gaseous signaling molecule that modulates key
pathways involved in mitochondrial health and biogenesis.

3.1. Keapl-Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant
response. Under normal conditions, it is kept inactive by Kelch-like ECH-associated protein 1
(Keapl).[15] H2 has been shown to promote the translocation of Nrf2 to the nucleus, leading to
the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and
NAD(P)H quinone oxidoreductase 1 (NQO1).[13][15] This activation enhances the cell's
intrinsic antioxidant capacity, thereby protecting mitochondria from oxidative damage.[2][8] One
proposed mechanism suggests that H2, by reacting with hydroxyl radicals via an oxidized
porphyrin target, mitigates the most potent electrophilic stress, resulting in a hormesis-like
effect that is sufficient to activate Nrf2.[15][16]
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Caption: H2-mediated activation of the Nrf2/HO-1 antioxidant pathway.

3.2. SIRT1/PGC-1a Mitochondrial Biogenesis Pathway
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Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, and peroxisome proliferator-activated
receptor-gamma coactivator 1-alpha (PGC-1a) are central regulators of mitochondrial
biogenesis.[17][18] SIRT1 activates PGC-1a through deacetylation.[17][18] Activated PGC-1a
then co-activates nuclear respiratory factors (NRF-1/2) and mitochondrial transcription factor A
(TFAM), driving the synthesis of new mitochondrial components and promoting the formation of
new mitochondria.[2][19] Evidence suggests that H2 can upregulate this pathway, leading to
increased mitochondrial mass and improved function.[2]
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Caption: H2 stimulates mitochondrial biogenesis via the SIRT1/PGC-1a pathway.

H2 Effects on Mitochondrial Quality Control and
Apoptosis

H2 plays a crucial role in maintaining a healthy mitochondrial network by influencing
mitochondrial dynamics, biogenesis, and the intrinsic apoptotic pathway.

4.1. Mitochondrial Biogenesis and Dynamics

As described above, H2 promotes mitochondrial biogenesis through the SIRT1/PGC-1a
pathway, increasing the number of functional mitochondria.[2][20] Furthermore, H2 has been
shown to regulate mitochondrial dynamics by decreasing the expression of the fission protein
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Drpl and increasing the fusion protein mitofusin-2 (MFN2), favoring a more fused and
elongated mitochondrial network, which is generally associated with cellular health.[8]

4.2. Inhibition of Mitochondria-Mediated Apoptosis

Mitochondria are central to the intrinsic pathway of apoptosis. Under severe stress, the
mitochondrial permeability transition pore (mPTP) opens, leading to the collapse of the
mitochondrial membrane potential (MMP), swelling, and the release of pro-apoptotic factors like
cytochrome c.[4] H2 has been shown to inhibit this cascade by:

o Preserving Mitochondrial Membrane Potential (MMP): H2 treatment helps maintain a stable
MMP, preventing a key trigger for apoptosis.[1][3][5]

e Inhibiting mPTP Opening: H2 can prevent the opening of the mPTP, thus blocking the
release of apoptotic factors.[4]

e Suppressing Pro-Apoptotic Proteins: Studies show H2 can reduce the expression of pro-
apoptotic proteins like Bax and downregulate the activation of caspases.[14]

Table 3: Quantitative Effects of H2 on Mitochondrial Quality Control
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H2 Key
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Detailed Experimental Protocols

This section provides methodologies for key experiments used to assess the effects of H2 on

mitochondrial function.

5.1. Measurement of Mitochondrial ROS (H202) Production

The Amplex® Red (or Amplex® UltraRed) assay is a sensitive and reliable method for

quantifying H202 released from isolated mitochondria.[11][22]
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 Principle: In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H202 in

a 1:1 stoichiometry to produce the highly fluorescent compound resorufin.[22] The rate of

fluorescence increase is proportional to the rate of H202 production.

e Reagents:

[e]

Isolated mitochondria

Respiration buffer (e.g., KCI, KH2PO4, Tris-HCI, MgCI2, EGTA)

Amplex UltraRed reagent (stock solution in DMSO)

Horseradish peroxidase (HRP)

Superoxide dismutase (SOD) (to ensure all superoxide is converted to H202)
Respiratory substrates (e.g., pyruvate, malate, succinate)

H202 standard for calibration

e Procedure:

Isolate mitochondria from tissue or cells using standard differential centrifugation
protocols.

Set up a fluorometer or a respirometer with a fluorescence module (e.g., Oroboros O2k) at
the appropriate excitation/emission wavelengths for resorufin (e.g., 568/581 nm).[22]

To the respiration buffer in the measurement chamber, add isolated mitochondria, SOD,
HRP, and respiratory substrates.

Initiate the reaction by adding the Amplex UltraRed reagent.

Record the fluorescence signal over time. The slope of this signal corresponds to the rate
of H202 production.[23]

Calibrate the signal by adding known amounts of H202 to determine the rate in absolute
units (e.g., pmol H202/min/mg mitochondrial protein).[24]
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o For H2 studies, the buffer or the gas phase above the buffer can be saturated with H2
prior to and during the measurement.

5.2. Assessment of Mitochondrial Membrane Potential (MMP)
The JC-1 dye is a ratiometric, lipophilic cationic dye commonly used to measure MMP.

e Principle: In healthy mitochondria with a high MMP, JC-1 forms aggregates that emit red
fluorescence (~590 nm). In unhealthy mitochondria with a low MMP, JC-1 remains in its
monomeric form and emits green fluorescence (~529 nm). The ratio of red to green
fluorescence provides a measure of mitochondrial polarization, independent of mitochondrial

mass.
e Reagents:

Cultured cells or isolated mitochondria

[e]

o

JC-1 dye

[¢]

Cell culture medium or appropriate buffer

[¢]

FCCP or CCCP (protonophores used as a positive control for depolarization)

e Procedure (for cultured cells):
o Culture cells under desired conditions (e.g., with and without H2-rich medium).
o Incubate the cells with JC-1 dye in culture medium for 15-30 minutes at 37°C.
o Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.

o Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate
reader.

o Quantify the red and green fluorescence intensity.

o Calculate the red/green fluorescence ratio. A decrease in this ratio indicates mitochondrial
depolarization.[9]
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5.3. Measurement of ATP Production

ATP levels can be gquantified using a luciferase-based bioluminescence assay.

o Principle: The enzyme firefly luciferase catalyzes the oxidation of D-luciferin in the presence
of ATP, Mg2+, and O2, producing light. The amount of light emitted is directly proportional to
the ATP concentration.

e Reagents:
o Cell or mitochondrial lysates
o ATP assay kit containing D-luciferin, luciferase, and assay buffer
o ATP standard for generating a standard curve

e Procedure:

[¢]

Prepare cell or mitochondrial lysates using a suitable lysis buffer that inactivates ATPases.

o Add a small volume of the lysate to the ATP assay reagent in a luminometer tube or a
white-walled 96-well plate.

o Immediately measure the luminescence using a luminometer.

o Determine the ATP concentration by comparing the sample's luminescence to a standard
curve generated with known ATP concentrations.[25]

o Normalize the results to the protein content of the lysate.
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Caption: General workflow for assessing H2's effects on mitochondrial function.

Conclusion
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Preliminary studies provide compelling evidence that molecular hydrogen is a significant
modulator of mitochondrial function. Its multifaceted mechanism of action—encompassing the
enhancement of bioenergetics, selective reduction of cytotoxic ROS, and activation of
protective signaling pathways like Nrf2 and PGC-1lo—positions it as a promising therapeutic
agent.[2][8] H2's ability to preserve mitochondrial integrity, promote biogenesis, and inhibit
mitochondria-mediated apoptosis underscores its potential in a wide range of diseases
underpinned by mitochondrial dysfunction.[3][4] Further research, including rigorous clinical
trials, is necessary to fully elucidate its molecular targets and translate these promising
preliminary findings into effective clinical applications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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